Polygalasaponin Xxviii

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

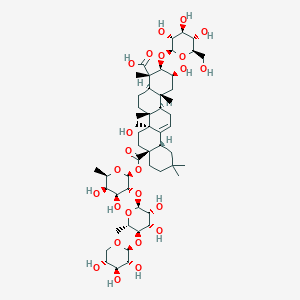

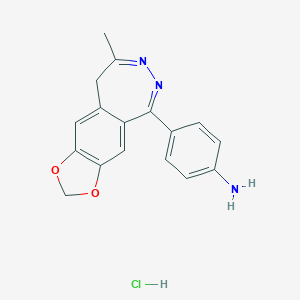

Polygalasaponin XXVIII is a triterpenoid saponin that can be isolated from Polygala japonica Houtt . It is a natural compound extracted from Sophora spp .

Molecular Structure Analysis

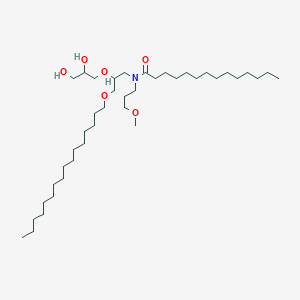

The molecular structure of Polygalasaponin XXVIII is complex. Its molecular weight is 1105.00 and its formula is C53H84O24 .Physical And Chemical Properties Analysis

Polygalasaponin XXVIII has a molecular weight of 1105.00 and a formula of C53H84O24 . Its density is predicted to be 1.51±0.1 g/cm3 .Scientific Research Applications

Immunological Properties : Polygalasaponin XXVIII, isolated from callus tissue culture of Polygala amarella, has shown significant immunological properties, particularly in enhancing granulocyte phagocytosis in vitro (Desbene, Hanquet, Shoyama, Wagner, & Lacaille‐Dubois, 1999).

Anti-inflammatory Activity : A study on compounds isolated from the roots of Polygala japonica, including Polygalasaponin XXVIII, found that some compounds exhibited anti-inflammatory effects by inhibiting nitrite and PGE2 production in LPS-stimulated BV2 microglial cells (Quang et al., 2018).

Potential Antipsychotic Efficacy : Extracted polygalasaponins, including Polygalasaponin XXVIII, from Polygala tenuifolia, showed dopamine and serotonin receptor antagonist properties in vivo, suggesting potential utility as an antipsychotic agent (Chung et al., 2002).

Cognitive-Enhancing Effects : In a study exploring the effects of polygalasaponin hydrolysate on cognitive impairment induced by Aβ 25−35 in mice, results indicated improvements in spatial reference memory and increased SOD activities, suggesting potential for treating amnesia (Xu et al., 2011).

Anxiolytic and Sedative-Hypnotic Activities : Polygalasaponins extracted from Polygala tenuifolia showed anxiolytic and sedative-hypnotic activities in mice, supporting the use of this plant root in traditional medicine for these purposes (Yao et al., 2010).

Protective Effects on Ischemic Myocardial Injury : Polygalasaponin F was shown to protect myocardium in neonatal rats with hypoxic-ischemic brain damage, indicating a role in cardioprotection (Zhou et al., 2019).

Sleep-Enhancing Effects : Tenuifolin, a major constituent of polygalasaponins from Polygala tenuifolia, was found to significantly prolong total sleep time in mice, suggesting potential use in treating sleep disorders (Cao et al., 2016).

Safety and Hazards

The safety and hazards associated with Polygalasaponin XXVIII are not explicitly mentioned in the search results .

Relevant Papers Several papers have been published on Polygalasaponin XXVIII. For instance, one study reported that the contents of secondary metabolites, such as Polygalasaponin XXVIII, increased with the extension of the growth years . Another paper discussed the medicinal material characteristics and metabolites of Polygala tenuifolia with different growth years .

properties

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H84O24/c1-21-30(58)34(62)40(75-43-38(66)35(63)39(22(2)72-43)74-42-36(64)31(59)26(57)19-70-42)45(71-21)77-47(69)52-13-12-48(3,4)16-24(52)23-8-9-28-49(5)17-25(56)41(76-44-37(65)33(61)32(60)27(18-54)73-44)51(7,46(67)68)29(49)10-11-50(28,6)53(23,20-55)15-14-52/h8,21-22,24-45,54-66H,9-20H2,1-7H3,(H,67,68)/t21-,22+,24+,25+,26-,27-,28-,29-,30+,31+,32-,33+,34+,35+,36-,37-,38-,39+,40-,41+,42+,43+,44+,45+,49-,50-,51+,52+,53+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWTUWYHUKDWNS-LHJNYBJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)CO)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H84O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1105.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |

CAS RN |

176182-01-7 |

Source

|

| Record name | Polygalasaponin XXVIII | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176182017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)

![6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B65679.png)